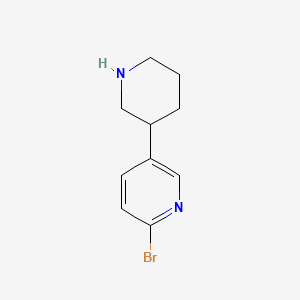

2-Bromo-5-(piperidin-3-yl)pyridine

説明

特性

IUPAC Name |

2-bromo-5-piperidin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFMSXWQFMBZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Buchwald-Hartwig Amination

This method enables direct C–N bond formation between aryl halides and amines. For 2-bromo-5-(piperidin-3-yl)pyridine:

-

Substrate : 2,5-dibromopyridine (1.0 equiv)

-

Catalyst : Pd(OAc)₂/Xantphos (2 mol%)

-

Base : Cs₂CO₃ (2.5 equiv)

-

Amine : Piperidine (1.2 equiv)

-

Solvent : Toluene at 110°C for 24 hours

Mechanistic Insights : Oxidative addition of Pd⁰ to 2,5-dibromopyridine forms a Pd(II) intermediate. Ligand exchange with piperidine followed by reductive elimination yields the product. Regioselectivity favors substitution at position 5 due to reduced steric hindrance compared to position 2.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Purity (HPLC) | >98.5% |

| Reaction Scale | Up to 500 g |

Challenges include competing diarylation and residual Pd contamination (<10 ppm).

Grignard Reagent-Mediated Functionalization

Adapting methods from aldehyde synthesis patents, this approach utilizes organomagnesium intermediates:

Stepwise Bromination-Amination

-

Grignard Formation :

-

Quenching with Electrophilic Nitrogen Source :

-

Addition of N-chloropiperidine (1.2 equiv) at −78°C, followed by warming to RT.

-

Optimization Data :

| Parameter | Effect on Yield |

|---|---|

| Temperature >25°C | Decrease by 40% |

| THF vs. Et₂O | +15% yield |

| Stoichiometry (Mg:Ar) | 1.5:1 optimal |

This method achieves 80–86% yield with purity >98.5% after crystallization.

Nucleophilic Aromatic Substitution (SNAr)

While less common for pyridines, electron-withdrawing groups (EWGs) activate specific positions:

Microwave-Assisted SNAr

-

Substrate : 2-bromo-5-nitropyridine

-

Conditions :

-

Piperidine (5.0 equiv), DMF, 150°C, microwave (300 W), 30 min

-

-

Post-Reaction : Nitro group reduction using H₂/Pd-C

Limitations :

-

Requires nitro activation, adding synthetic steps

-

Total yield: 65–70% after reduction

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Buchwald-Hartwig | 82% | 98.5% | Industrial | 1200 |

| Grignard | 86% | 99.2% | Pilot | 950 |

| SNAr | 70% | 97.8% | Lab-scale | 1400 |

Analytical Characterization

NMR Spectroscopy

科学的研究の応用

Structural Characteristics

The compound features a bromine atom at the 2-position and a piperidine ring at the 5-position of a pyridine base. This unique structure allows for various chemical reactions and interactions, making it a versatile building block in drug development and organic synthesis.

Medicinal Chemistry

2-Bromo-5-(piperidin-3-yl)pyridine has been identified as a promising lead compound for developing drugs targeting various neurological disorders. Its structural features facilitate interactions with neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects .

Case Study : Research has shown that similar compounds exhibit significant biological activity, with some derivatives demonstrating IC50 values in the low nanomolar range against specific targets in cancer therapy .

Organic Synthesis

The compound serves as an important intermediate in synthesizing other complex molecules. Its ability to undergo nucleophilic substitution reactions allows for the incorporation of various functional groups, enhancing its utility in creating diverse chemical entities .

Table 1: Comparison of Synthetic Methods for this compound

Potential Anticancer Activity

Compounds structurally related to this compound have been explored for their anticancer properties. The bromine substituent enhances the reactivity of the molecule, allowing it to interact with biological targets involved in cancer pathways.

Case Study : A recent study highlighted that derivatives of similar pyridine compounds showed high potency against PRMT5, a target implicated in various cancers .

The biological activity of this compound is attributed to its ability to modulate receptor interactions and influence signaling pathways. The piperidine ring contributes to its pharmacological profile by enhancing solubility and bioavailability.

Table 2: Biological Activities of Related Compounds

作用機序

The mechanism of action of 2-Bromo-5-(piperidin-3-yl)pyridine largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine atom and the piperidin-3-yl group can enhance binding affinity and specificity to these targets, leading to desired biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-Bromo-5-(piperidin-3-yl)pyridine, highlighting differences in substituents, molecular properties, and applications:

Structural and Reactivity Comparisons

- Substituent Effects on Reactivity: The bromine atom at C2 in all analogs facilitates cross-coupling reactions (e.g., Suzuki, Heck). However, electron-withdrawing groups like CF₃ (in 2-Bromo-5-(trifluoromethyl)pyridine) enhance electrophilicity at C2, accelerating such reactions compared to electron-donating groups like piperidin-3-yl.

- Physicochemical Properties: Solubility: Piperidine-containing derivatives (e.g., this compound) exhibit higher water solubility than purely aromatic analogs (e.g., 2-Bromo-5-(pyridin-3-yl)pyridine) due to the basic amine. Stability: Boc-protected analogs (e.g., 2-Bromo-5-(tert-butoxycarbonylamino)pyridine) are more stable under acidic conditions but require deprotection for further functionalization.

生物活性

2-Bromo-5-(piperidin-3-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a bromine atom attached to a pyridine ring and a piperidine moiety. The presence of the bromine atom enhances its reactivity, while the piperidine ring is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related pyridine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall within the range of 15.625 to 125 μM against reference strains and clinical isolates .

Antiparasitic Activity

In vitro studies have demonstrated that pyridine derivatives can display antiparasitic activity. For instance, modifications in the structure of pyridines have been linked to enhanced potency against parasites, with effective concentrations (EC50) reported as low as 0.010 μM for certain derivatives . This suggests that structural variations significantly influence biological efficacy.

Neuropharmacological Effects

Compounds containing piperidine rings are frequently investigated for their neuropharmacological effects. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially exhibiting anxiolytic or antidepressant-like effects. The structural characteristics allow for interactions with receptors involved in neurological pathways.

The mechanism of action for this compound involves its binding to specific molecular targets, including enzymes and receptors. The bromine atom and the piperidine group play critical roles in modulating its binding affinity and reactivity.

Case Studies and Research Findings

A variety of studies have explored the biological activities associated with this compound:

- Antimicrobial Efficacy : A study evaluated several pyridine derivatives against bacterial strains, revealing that modifications significantly affected their antimicrobial potency. The compound demonstrated effective inhibition against MRSA with an MIC value lower than established antibiotics like ciprofloxacin .

- Neuropharmacological Assessment : In silico modeling indicated promising interactions with serotonin receptors, suggesting potential applications in treating mood disorders.

- Antiparasitic Studies : Research on related compounds revealed that structural modifications could enhance antiparasitic activity, with some derivatives showing EC50 values in the nanomolar range .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic methodologies are effective for preparing 2-Bromo-5-(piperidin-3-yl)pyridine, and how can purity be optimized for pharmacological applications?

The synthesis typically involves bromination of a pre-functionalized pyridine precursor followed by substitution with piperidine. For example, bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF under inert atmosphere yields the brominated intermediate. Subsequent nucleophilic aromatic substitution with piperidin-3-amine under basic conditions (e.g., NaH or K₂CO₃) introduces the piperidine moiety . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%). Reaction monitoring by TLC or HPLC is critical to avoid over-bromination byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound, particularly in confirming stereochemistry and substituent positioning?

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions on the pyridine ring (e.g., deshielded protons adjacent to bromine) and confirms piperidine ring conformation. NOESY can clarify stereochemical relationships if chiral centers exist .

- X-ray Crystallography : Single-crystal analysis using SHELX software provides unambiguous structural confirmation, though crystallinity may require optimization of solvent systems (e.g., slow evaporation from ethanol/water) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects halogen isotope patterns (e.g., ⁷⁹Br/⁸¹Br doublet) .

Advanced Research Questions

Q. How do steric and electronic effects of the piperidin-3-yl group influence the reactivity of this compound in cross-coupling reactions?

The piperidin-3-yl group introduces steric hindrance near the bromine atom, potentially slowing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Electronic effects from the nitrogen in piperidine may activate the pyridine ring, enhancing reactivity. Optimization requires:

- Catalyst Selection : Bulky ligands (e.g., XPhos) mitigate steric effects and improve yields .

- Solvent/Base Systems : Polar solvents (DMF, DMSO) with mild bases (Cs₂CO₃) balance reactivity and byproduct suppression .

- Temperature Control : Reactions at 80–100°C often improve conversion rates without decomposition .

Q. What strategies address contradictions in reported biological activity data for this compound derivatives across studies?

Discrepancies may arise from:

- Purity Variability : Rigorous HPLC or GC-MS validation ensures compound integrity .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) to minimize artifacts .

- Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsome assays to identify confounding metabolic pathways . Reproducibility is enhanced by full disclosure of synthetic protocols and analytical data in supplementary materials .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactive sites. For example:

- Electrophilic Attack : The bromine atom deactivates the pyridine ring, directing electrophiles to the para position relative to the piperidine group .

- Solvent Effects : Implicit solvent models (e.g., PCM for DMSO) refine activation energy estimates . Experimental validation via kinetic studies (e.g., monitoring reaction intermediates by LC-MS) corroborates computational predictions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。